molecular formula C13H8ClFO B1590260 (4-Chlorophenyl)(4-fluorophenyl)methanone CAS No. 2069-48-9

(4-Chlorophenyl)(4-fluorophenyl)methanone

Cat. No. B1590260
CAS RN: 2069-48-9
M. Wt: 234.65 g/mol
InChI Key: YGROSAOZMCLHSW-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-fluorophenyl)methanone” is an aromatic compound . It is also known by other names such as Benzophenone, 4-chloro-; p-Chlorobenzophenone; p-CBP; 4-Chlorobenzophenone; p-Chlorophenyl phenyl ketone .


Molecular Structure Analysis

The molecular formula of “(4-Chlorophenyl)(4-fluorophenyl)methanone” is C13H8ClFO . The molecular weight is 216.663 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Weak Interactions in Organic Fluorine Compounds

A study by Choudhury et al. (2002) explored weak interactions involving organic fluorine in compounds similar to (4-chlorophenyl)(4-fluorophenyl)methanone. The research focused on the structural analysis of these compounds, highlighting the presence of strong hydrogen bonds and C-F interactions, contributing to the understanding of molecular interactions in organic fluorine compounds.

Reactivity towards Sulfur- and Oxygen-Containing Nucleophiles

Pouzet et al. (1998) conducted a study on the reactivity of a derivative of (4-chlorophenyl)(4-fluorophenyl)methanone with sulfur- and oxygen-containing nucleophiles (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This research contributed to the development of methods for functionalization of acyl-benzo[b]thiophene derivatives.

Anti-Tubercular Activities

Dwivedi et al. (2005) investigated the synthesis of phenyl cyclopropyl methanones, including derivatives of (4-chlorophenyl)(4-fluorophenyl)methanone, for anti-tubercular activities (Dwivedi et al., 2005). The study highlighted the potential of these compounds in the development of treatments for tuberculosis.

Dynamics and Polarity in Derivatives

Saiz et al. (1996) explored the effect of the location of chlorine atoms on the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone (Saiz, Álvarez, Riande, Pinto, & Salom, 1996). This study contributes to the understanding of the physical properties of these compounds and their isomers.

Synthesis and Antibacterial Activity

Lv et al. (2013) synthesized novel methanone derivatives, including those similar to (4-chlorophenyl)(4-fluorophenyl)methanone, and evaluated their antifungal activity (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013). This study informs the potential of these compounds in developing antifungal agents.

Crystal Structure and Interaction Studies

The crystal structure and interactions of compounds related to (4-chlorophenyl)(4-fluorophenyl)methanone have been extensively studied, providing insights into their molecular conformations and potential applications in various fields, as exemplified by the research of Kang et al. (2015) and others (Kang, Kim, Park, & Kim, 2015).

Safety And Hazards

While specific safety and hazard information for “(4-Chlorophenyl)(4-fluorophenyl)methanone” is not available, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

properties

IUPAC Name

(4-chlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGROSAOZMCLHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550314
Record name (4-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-fluorophenyl)methanone

CAS RN

2069-48-9
Record name 4-Chloro-4′-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2069-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, (4-chlorophenyl)(4-fluorophenyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Ramakrishna, MJ Rani… - European Journal of …, 2017 - Wiley Online Library
The Suzuki–Miyaura cross‐coupling (SMC) reactions of several heteroaryl chlorides, benzyl chlorides, and aryl acid chlorides with (hetero)arylboron reagents have been investigated in …
S Bernhardt - 2012 - core.ac.uk
My special thanks go to Dr. Albrecht Metzger for being a great mentor throughout my Ph. D. thesis and far beyond. Thank you for everything you’ve done for me and for bringing punk …
Number of citations: 3 core.ac.uk
J Song, CJ Lee, SH Choi, SJ Yoon, KH Oh… - ACS Applied Polymer …, 2023 - ACS Publications
Sulfonated poly(p-phenylene) ionomers (SPP) have emerged as promising replacement candidates for perfluorinated sulfonic acid ionomers due to their excellent chemical stability. …
Number of citations: 2 pubs.acs.org
K Liu, SW Tao, C Qian, YM Zhu - European Journal of Organic …, 2018 - Wiley Online Library
A Pd‐catalyzed Suzuki–Miyaura cross‐coupling reaction between arylboronic acids and α‐iminonitriles has been developed. The reaction proceeds through selective activation of the C…
GZ Wang, XL Li, JJ Dai, HJ Xu - The Journal of Organic Chemistry, 2014 - ACS Publications
A 2,2-azobis(isobutyronitrile) (AIBN) catalyzed oxidative cleavage of gem-disubstituted alkenes with molecular oxygen as the oxidant has been described. Carbonyl compounds were …
Number of citations: 66 pubs.acs.org
S Bernhardt, A Metzger, P Knochel - Synthesis, 2010 - thieme-connect.com
A variety of functionalized organozinc reagents undergo smooth addition reactions at ambient temperature to carbon dioxide, ketones, and aldehydes in the presence of stoichiometric …
Number of citations: 20 www.thieme-connect.com
S Bernhardt - 2012 - edoc.ub.uni-muenchen.de
My special thanks go to Dr. Albrecht Metzger for being a great mentor throughout my Ph. D. thesis and far beyond. Thank you for everything you’ve done for me and for bringing punk …
Number of citations: 0 edoc.ub.uni-muenchen.de
TE Schirmer - 2023 - epub.uni-regensburg.de
Recent developments in photoredox catalysis provided many new concepts, methodologies, and applications to synthesize organic compounds. One mutual goal for synthetic chemists …
Number of citations: 3 epub.uni-regensburg.de

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